Cas no 93413-06-0 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-)

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- structure
93413-06-0 structure
Product name:Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
CAS No:93413-06-0
MF:C25H18N4O2
MW:406.43602514267
CID:807228
PubChem ID:146429

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)- Chemical and Physical Properties

Names and Identifiers

    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
    • asperlicin C
    • 93413-06-0
    • Q27162892
    • QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,13-DIONE, 6,7-DIHYDRO-7-(1H-INDOL-3-YLMETHYL)-, (7S)-
    • UNII-6LSO8H0C9H
    • SCHEMBL10957312
    • DTXSID00918454
    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione, 6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (7S)-
    • Quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione, 6,7-dihydro-7-(1H-indol-3-ylmethyl)-, (S)-
    • C21147
    • CHEBI:90904
    • ASPERLICIN C [MI]
    • 5-Hydroxy-7-[(1H-indol-3-yl)methyl]quinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
    • 6LSO8H0C9H
    • (-)-asperlicin C
    • (7S)-7-(1H-indol-3-ylmethyl)-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
    • Inchi: InChI=1S/C25H18N4O2/c30-24-18-9-3-6-12-22(18)29-23(27-20-11-5-2-8-17(20)25(29)31)21(28-24)13-15-14-26-19-10-4-1-7-16(15)19/h1-12,14,21,26H,13H2,(H,28,30)/t21-/m0/s1
    • InChI Key: BUTFEAMXSRJHIM-NRFANRHFSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CN2)CC3C4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6C(=O)N3

Computed Properties

  • Exact Mass: 406.14297583g/mol
  • Monoisotopic Mass: 406.14297583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 2
  • Complexity: 767
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 77.6Ų

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.